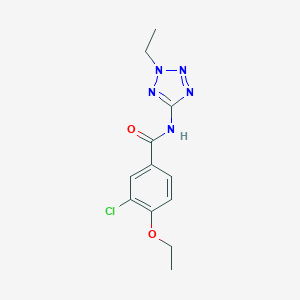
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. It is a synthetic compound that belongs to the class of benzodioxole derivatives.
Wirkmechanismus
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
Studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also has antioxidant properties and can scavenge free radicals and reactive oxygen species. Additionally, it has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a multi-targeted pharmacological agent. It can modulate various signaling pathways and enzymes involved in different disease states. However, one limitation is its low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that includes the reaction of 2-naphthol with acenaphthenequinone in the presence of a Lewis acid catalyst to form 1,2-dihydroacenaphthylen-5-ol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base to form the final product, N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H15NO3 |
|---|---|
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15NO3/c22-20(14-7-9-17-18(10-14)24-11-23-17)21-16-8-6-13-5-4-12-2-1-3-15(16)19(12)13/h1-3,6-10H,4-5,11H2,(H,21,22) |
InChI-Schlüssel |
WGAWSZBXCOHNIA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)


